3-bromo-1-methyl-1H-pyrazol-5-amine

Description

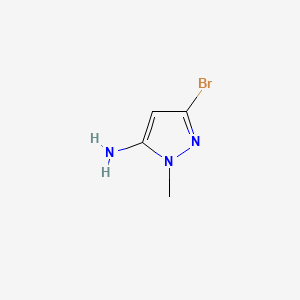

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKWFRBFTUZSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719233 | |

| Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357471-14-7 | |

| Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine

Foreword: Navigating the Regiochemical Challenges in Pyrazole Synthesis

The synthesis of specifically substituted pyrazoles is a cornerstone of modern medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure, appearing in a multitude of bioactive molecules. However, the inherent electronic nature of the pyrazole ring often presents significant regiochemical challenges during functionalization. The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine, a valuable building block for further chemical elaboration, is a prime example of these challenges. Direct bromination of the parent 1-methyl-1H-pyrazol-5-amine is known to predominantly yield the 4-bromo isomer due to the directing effects of the amino group and the pyrazole nitrogens.[1] Therefore, a robust and regioselective synthetic strategy is paramount.

This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We will delve into the causality behind the experimental choices, offering a self-validating protocol that ensures reproducibility and high purity of the target compound. Each step is accompanied by a detailed experimental procedure and mechanistic insights, grounded in authoritative chemical principles.

Strategic Overview: A Three-Step Approach to Regiocontrol

To overcome the inherent regioselectivity issues, a three-step synthetic pathway is employed, commencing with the commercially available 1-methyl-1H-pyrazol-5-amine. This strategy hinges on the temporary protection of the C5-amino group, which electronically modifies the pyrazole ring, thereby directing the subsequent bromination to the desired C3-position. The final step involves the facile removal of the protecting group to yield the target molecule.

Caption: Overall synthetic strategy for this compound.

Part 1: Protection of the C5-Amino Group via Acetylation

Causality and Experimental Choice

The initial and most critical step is the protection of the exocyclic amino group at the C5-position of 1-methyl-1H-pyrazol-5-amine. This is not merely a preventative measure against unwanted side reactions during bromination, but a strategic move to alter the electronic landscape of the pyrazole ring. The lone pair of the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the context of the pyrazole ring, this corresponds to the C4-position.

By converting the amino group to an acetamido group, we moderate its activating effect. The acetyl group is electron-withdrawing through resonance, which reduces the electron-donating ability of the nitrogen atom into the pyrazole ring. This electronic shift deactivates the C4-position towards electrophilic attack and, in concert with the directing effect of the N1-methyl group, promotes bromination at the C3-position. Acetic anhydride is chosen as the acetylating agent due to its high reactivity, ease of handling, and the straightforward workup of the reaction. Pyridine is used as a basic catalyst and to neutralize the acetic acid byproduct.

Experimental Protocol: Synthesis of N-(1-methyl-1H-pyrazol-5-yl)acetamide

Caption: Experimental workflow for the acetylation of 1-methyl-1H-pyrazol-5-amine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-methyl-1H-pyrazol-5-amine | 97.12 | 50 | 4.86 g |

| Acetic Anhydride | 102.09 | 60 | 5.7 mL |

| Pyridine | 79.10 | 75 | 6.1 mL |

| Dichloromethane (DCM) | - | - | 100 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-5-amine (4.86 g, 50 mmol) and dissolve in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (6.1 mL, 75 mmol) to the stirred solution.

-

Add acetic anhydride (5.7 mL, 60 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, N-(1-methyl-1H-pyrazol-5-yl)acetamide, is often obtained as a solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethyl acetate/hexanes.

Part 2: Regioselective Bromination

Causality and Experimental Choice

With the C5-amino group protected, the pyrazole ring is now primed for regioselective bromination at the C3-position. N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation.[2] It is a convenient and safe source of electrophilic bromine, and the succinimide byproduct is easily removed during workup. The reaction is typically carried out in a chlorinated solvent such as dichloromethane or chloroform at room temperature. The electron-withdrawing nature of the N-acetyl group sufficiently deactivates the C4-position, allowing the electrophilic bromine to preferentially attack the electron-rich C3-position.

Experimental Protocol: Synthesis of N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide

Caption: Experimental workflow for the regioselective bromination.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| N-(1-methyl-1H-pyrazol-5-yl)acetamide | 139.15 | 45 (assumed) | ~6.26 g |

| N-Bromosuccinimide (NBS) | 177.98 | 47.25 | 8.41 g |

| Acetonitrile | - | - | 150 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Saturated Sodium Thiosulfate Solution | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

In a 500 mL round-bottom flask, dissolve the crude N-(1-methyl-1H-pyrazol-5-yl)acetamide (~6.26 g, assuming ~45 mmol from the previous step) in acetonitrile (150 mL).

-

Add N-Bromosuccinimide (8.41 g, 47.25 mmol) in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Monitor the reaction by TLC. Upon completion, remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate (150 mL) and water (100 mL).

-

Wash the organic layer with saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 3: Deprotection to Yield this compound

Causality and Experimental Choice

The final step is the removal of the acetyl protecting group to unveil the C5-amino functionality. Acid-catalyzed hydrolysis is a reliable and efficient method for this transformation. A mixture of hydrochloric acid and an alcohol, such as ethanol, is heated to reflux to drive the reaction to completion. The alcohol serves as a co-solvent to ensure the solubility of the substrate. The acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the hydrolysis of the amide bond.

Experimental Protocol: Synthesis of this compound

Caption: Experimental workflow for the deprotection via acid hydrolysis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide | 218.05 | 40 (assumed) | ~8.72 g |

| Ethanol | - | - | 100 mL |

| Concentrated Hydrochloric Acid (37%) | - | - | 20 mL |

| Sodium Hydroxide Solution (e.g., 5 M) | - | - | As needed |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Brine | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, suspend the N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide (~8.72 g, assuming ~40 mmol) in ethanol (100 mL).

-

Add concentrated hydrochloric acid (20 mL) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Carefully neutralize the solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The final product can be purified by flash column chromatography on silica gel or by recrystallization.

Characterization Data

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₄H₆BrN₃

-

Molecular Weight: 176.02 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ ~5.8-6.0 (s, 1H, pyrazole C4-H), ~3.6-3.8 (s, 3H, N-CH₃), ~3.5-4.0 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~150-155 (C5-NH₂), ~130-135 (C3-Br), ~90-95 (C4), ~35-40 (N-CH₃).

-

Mass Spectrometry (ESI+): m/z = 175.98 [M+H]⁺, 177.98 [M+H]⁺ (isotopic pattern for Br).

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Specific Hazards:

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation of dust.

-

Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of this compound presents a classic case of regiochemical control in heterocyclic chemistry. The three-step sequence of protection, regioselective bromination, and deprotection provides a reliable and scalable route to this valuable synthetic intermediate. By understanding the underlying electronic principles that govern the reactivity of the pyrazole ring, chemists can effectively navigate the challenges of selective functionalization and access a wide array of complex molecular architectures for applications in drug discovery and materials science.

References

- PubChem. N-(5-methyl-1H-pyrazol-3-yl)acetamide. [Link]

- Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. 2021.

- PubChem. This compound. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- MDPI.

- Arkat USA. Recent developments in aminopyrazole chemistry. [Link]

- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. 2017. [Link]

- ResearchGate. ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. 2010.

Sources

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazol-5-amine (CAS 1357471-14-7): A Key Building Block for Novel Therapeutics

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazol-5-amine, a key heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and, most critically, its application in the synthesis of biologically active molecules, supported by detailed experimental protocols and scientific rationale.

Introduction: The Strategic Importance of this compound

This compound (CAS 1357471-14-7) is a substituted pyrazole that has emerged as a valuable building block in the synthesis of complex heterocyclic scaffolds. The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved drugs, valued for its metabolic stability and diverse biological activities. The specific arrangement of a bromo group and an amino group on the 1-methylpyrazole core of this compound offers synthetic chemists a versatile platform for constructing novel molecules, particularly through cross-coupling reactions. This guide will illuminate the practical utility of this intermediate, with a focus on its role in the development of potential therapeutics targeting inflammatory and autoimmune diseases.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 1357471-14-7 | Multiple |

| Molecular Formula | C₄H₆BrN₃ | [1][2] |

| Molecular Weight | 176.02 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Boiling Point | 294.2 ± 20.0 °C (Predicted) | [2] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, protected from light | [2] |

Safety Information: As with any laboratory chemical, proper safety precautions must be observed. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Conceptual Pathway

Caption: Reaction scheme for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from the experimental section of patent EP 2848615 A1.[3]

Objective: To synthesize 1-methyl-3-pyridin-4-yl-1H-pyrazol-5-amine from this compound.

Materials:

-

This compound (200 mg, 1.14 mmol)

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (256 mg, 1.25 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (52 mg, 0.06 mmol)

-

Tri-tert-butylphosphine tetrafluoroborate (33 mg, 0.11 mmol)

-

Potassium carbonate (471 mg, 3.41 mmol)

-

Dioxane (4.5 mL)

-

Water (1.5 mL)

-

Microwave synthesis vial

Procedure:

-

To a microwave synthesis vial, add this compound (200 mg, 1.14 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (256 mg, 1.25 mmol), tris(dibenzylideneacetone)dipalladium(0) (52 mg, 0.06 mmol), tri-tert-butylphosphine tetrafluoroborate (33 mg, 0.11 mmol), and potassium carbonate (471 mg, 3.41 mmol).

-

Add dioxane (4.5 mL) and water (1.5 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 150°C for 20 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The crude product can then be isolated and purified using standard techniques such as column chromatography.

Rationale for Experimental Choices:

-

Catalyst and Ligand: The combination of a palladium(0) source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (tri-tert-butylphosphine) is highly effective for Suzuki couplings, promoting the oxidative addition of the aryl bromide and facilitating the subsequent steps of the catalytic cycle.

-

Base: Potassium carbonate is a crucial component, as it is required for the transmetalation step of the Suzuki-Miyaura reaction.

-

Solvent System: The use of a dioxane/water mixture provides a biphasic system that effectively dissolves both the organic reactants and the inorganic base.

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, allowing for a much shorter reaction time compared to conventional heating.

Biological Context: Targeting CRAC Channels for Therapeutic Intervention

The end product of the described synthesis, and its subsequent derivatives, are designed as modulators of the Calcium Release-Activated Calcium (CRAC) channel.[3]

Caption: Simplified schematic of CRAC channel activation and inhibition.

CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells. Upon activation of cell surface receptors, intracellular calcium stores are depleted, which in turn triggers the opening of CRAC channels in the plasma membrane. The resulting influx of calcium is a key signal for a range of cellular responses, including the proliferation of lymphocytes and the release of pro-inflammatory cytokines.

By modulating the activity of CRAC channels, the compounds synthesized from this compound have the potential to treat a variety of allergic, inflammatory, and autoimmune disorders, such as:

-

Asthma

-

Rheumatoid arthritis

-

Psoriasis

-

Inflammatory bowel disease

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its utility in the synthesis of CRAC channel modulators, as demonstrated by the detailed Suzuki-Miyaura coupling protocol, highlights its value to medicinal chemists. This guide provides a foundational understanding of this compound, from its basic properties to its application in the creation of novel therapeutic agents. As research into targeted therapies for inflammatory and autoimmune diseases continues, the demand for versatile building blocks like this compound is likely to grow.

References

- Pharmaffiliates. (n.d.). 1357471-14-7| Chemical Name : 5-Amino-3-bromo-1-methylpyrazole.

- Almirante, N., et al. (2015). New pyrazole derivatives as CRAC channel modulators. European Patent EP 2848615 A1.

Sources

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-bromo-1-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide is designed to offer not just data, but a field-proven framework for structural elucidation using modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related pyrazole derivatives and established spectroscopic principles to present a robust analytical approach.[1][2][3][4]

Substituted pyrazoles are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[2] A precise understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous identification of this compound.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₄H₆BrN₃, presents several key features that are distinguishable by spectroscopic methods.[5] These include the pyrazole ring, a methyl group, an amine group, a bromine substituent, and a single aromatic proton.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol is a robust starting point for acquiring high-quality NMR data for this compound.

Instrumentation:

-

Bruker Avance (500 MHz or higher) or equivalent NMR spectrometer.[2]

Sample Preparation:

-

Weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable nature.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at a frequency of 500 MHz.

-

Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at a corresponding frequency (e.g., 125 MHz).

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[2]

-

A larger number of scans (e.g., 1024 or more) is generally required to obtain an adequate signal-to-noise ratio.[2]

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.

Caption: Experimental workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of similar pyrazole derivatives, the following ¹H NMR spectrum is predicted for this compound in DMSO-d₆.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.8 - 6.2 | Singlet | 1H | H-4 | The lone proton on the pyrazole ring is expected in this region, appearing as a singlet due to the absence of adjacent protons.[6] |

| ~ 5.5 - 6.0 | Broad Singlet | 2H | -NH₂ | The amine protons are typically broad due to quadrupole broadening and exchange with water. Their chemical shift can vary. |

| ~ 3.6 - 3.8 | Singlet | 3H | -CH₃ | The N-methyl group protons will appear as a singlet, with a chemical shift influenced by the heterocyclic ring.[6] |

Expert Insights: The broadness of the -NH₂ signal is a key indicator. Its integration value of 2H confirms the presence of the primary amine. The chemical shift of the H-4 proton is influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum in DMSO-d₆ would show four distinct signals corresponding to the four carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C5 | This carbon is attached to the electron-donating amine group, shifting it downfield. |

| ~ 120 - 125 | C3 | The carbon bearing the bromine atom is expected in this region due to the halogen's deshielding effect.[6] |

| ~ 90 - 95 | C4 | This carbon, bonded to a proton, will be the most upfield of the ring carbons. |

| ~ 35 - 40 | -CH₃ | The N-methyl carbon is expected in the aliphatic region.[6] |

Self-Validation: The number of signals (four) in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the proposed structure, providing a self-validating check.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8]

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

FTIR spectrometer (e.g., PerkinElmer, Shimadzu) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal.

Predicted IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine.[7] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Corresponds to the stretching of the C-H bond on the pyrazole ring. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | Associated with the stretching of the C-H bonds in the methyl group. |

| ~ 1640 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group. |

| ~ 1580 | C=N stretch | Pyrazole Ring | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |

| ~ 1500 | C=C stretch | Pyrazole Ring | Aromatic-like carbon-carbon double bond stretching in the pyrazole ring. |

| 600 - 500 | C-Br stretch | Bromoalkane | The carbon-bromine bond stretch appears in the fingerprint region. |

Trustworthiness: The combination of N-H stretching and bending vibrations provides a highly reliable confirmation of the primary amine group.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum and Fragmentation

For this compound (C₄H₆BrN₃), the predicted monoisotopic mass is approximately 174.9745 Da.[5]

Key Features of the Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent pair of peaks around m/z 175 and 177, with nearly equal intensity (1:1 ratio). This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Fragmentation analysis can further support the proposed structure.

Caption: Predicted fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique piece of the puzzle, and together they offer a self-validating system for confirming the molecule's identity with a high degree of confidence. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently undertake the spectroscopic characterization of this and related pyrazole compounds.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evalu

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- This compound. PubChemLite.

- 1357471-14-7|this compound. BLDpharm.

- N-Methyl-3-Bromo-5-Methyl Pyrazole.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. visnav.in [visnav.in]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 7. mdpi.com [mdpi.com]

- 8. iosrjournals.org [iosrjournals.org]

"3-bromo-1-methyl-1H-pyrazol-5-amine solubility profile"

An In-depth Technical Guide to the Solubility Profile of 3-bromo-1-methyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, understanding its solubility is paramount for its effective use in synthesis, biological screening, and formulation development. This document delves into the theoretical physicochemical properties influencing its solubility, presents detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outlines essential safety and handling procedures. The guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to accurately characterize and manage the solubility of this compound.

Introduction: The Critical Role of Solubility

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The specific compound, this compound, presents a unique combination of functional groups—a basic amine, a lipophilic methyl group, and a bromo substituent—that collectively dictate its behavior in various solvent systems.

The solubility of a compound is a critical physicochemical property that profoundly impacts its journey through the drug discovery pipeline.[3] Poor solubility can impede absorption, limit oral bioavailability, and generate unreliable data in in vitro biological assays.[4][5] Therefore, an early and accurate assessment of a compound's solubility profile is not merely a characterization step but a crucial risk-mitigation strategy that can save significant time and resources.[5][6]

This guide distinguishes between two fundamental types of solubility measurements:

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[5][7][8] It is the gold-standard measurement, essential for late-stage lead optimization and formulation.[9][10]

-

Kinetic Solubility : This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous medium.[4][7][9][11] While less precise than thermodynamic solubility, its high-throughput nature makes it invaluable for the rapid screening and prioritization of large compound libraries in early discovery phases.[11][12]

Physicochemical Properties & Theoretical Considerations

The solubility of this compound is governed by its molecular structure. An analysis of its predicted properties provides a theoretical framework for its expected behavior.

| Property | Value / Description | Source | Implication for Solubility |

| Molecular Formula | C₄H₆BrN₃ | PubChemLite[13] | Provides the elemental composition. |

| Molecular Weight | 175.02 g/mol | PubChemLite[13] | A relatively low molecular weight is generally favorable for solubility. |

| Predicted XlogP | 0.9 | PubChemLite[13] | This value suggests moderate lipophilicity, indicating that the compound will likely have limited but measurable solubility in both aqueous and organic media. |

| Key Functional Groups | Pyrazole Ring, Primary Amine, Bromo Group, Methyl Group | N/A | The amine group (pKa ~4-5, typical for aminopyrazoles) is a basic center, suggesting that aqueous solubility will be highly pH-dependent. The bromo and methyl groups increase lipophilicity, which may decrease aqueous solubility. The pyrazole nitrogens can act as hydrogen bond acceptors. |

Causality Behind Structural Influences:

-

pH-Dependent Solubility : The primary amine is a weak base. In acidic conditions (pH < pKa), it will be protonated to form a more polar and, therefore, more water-soluble ammonium salt. Conversely, in neutral or basic conditions (pH > pKa), it will exist predominantly as the neutral, less soluble free base. This behavior is critical for oral drug absorption, as the compound will experience a wide pH range in the gastrointestinal tract.

-

Solvent Interactions : The pyrazole ring and amine group can participate in hydrogen bonding with protic solvents like water and ethanol. The molecule's overall moderate polarity suggests it will be more soluble in polar organic solvents (e.g., DMSO, methanol) than in nonpolar solvents (e.g., hexane).[14]

Experimental Determination of Solubility

Accurate solubility data requires robust experimental methods. The choice between thermodynamic and kinetic assays depends on the stage of research and the required level of precision.[4]

Gold Standard Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10][12] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Methodology Rationale: This protocol is designed to achieve a true equilibrium between the dissolved and undissolved states of the compound, providing a definitive solubility value under specific conditions (e.g., pH, temperature). The extended incubation time is critical to overcome kinetic barriers to dissolution, especially for crystalline materials.[8]

Step-by-Step Protocol:

-

Preparation : Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[8]

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired test buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration : Seal the vial and place it in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[8][9]

-

Phase Separation : After incubation, allow the vial to stand to let undissolved solids settle. Carefully collect the supernatant and separate the remaining undissolved solid via filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed (e.g., >10,000 g for 15 minutes).[9][12] This step is crucial to ensure only the dissolved compound is measured.

-

Quantification : Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV).[5] A standard calibration curve must be prepared from a known concentration stock solution (e.g., in DMSO) to ensure accurate quantification.[9]

-

Data Analysis : Calculate the solubility in µg/mL or µM based on the measured concentration of the saturated solution and the calibration curve.

High-Throughput Protocol: Kinetic Solubility

This method is optimized for speed and is ideal for early-stage discovery where relative solubility ranking is more important than absolute values.[4][11] It measures the point of precipitation from a DMSO stock solution.

Methodology Rationale: This assay mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced into an aqueous buffer from a DMSO stock.[9] The result can help diagnose potential issues of compound precipitation in such assays.

Step-by-Step Protocol:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[15]

-

Assay Plate Setup : In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This creates the highest test concentration with a low final percentage of DMSO (e.g., 1%).[7][15]

-

Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[9][15]

-

Detection & Quantification : The amount of precipitated material is assessed. Two common methods are:

-

Nephelometry : A nephelometer measures light scattering caused by insoluble particles. The plate is read directly, and the solubility is determined as the concentration at which light scattering significantly increases above the background.[3][15][16]

-

Direct UV Assay : The assay plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by measuring UV absorbance with a plate reader. A calibration curve is used for conversion to concentration.[12][15]

-

-

Data Analysis : The kinetic solubility is reported as the concentration at which precipitation is observed or the maximum concentration measured in the clear filtrate.

Visualization of Experimental Workflows

The logical flow for determining the solubility profile can be visualized as a decision tree, guiding the researcher to the appropriate methodology based on the scientific question at hand.

Caption: Experimental workflow for solubility determination.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following precautions are based on available Safety Data Sheets (SDS).

-

Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[18][19]

-

Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[18][19][20]

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[18][20]

-

-

Handling and Storage :

Conclusion

The solubility profile of this compound is a multifaceted characteristic that is critical to its successful application in research and development. Its structure suggests a moderate lipophilicity and a strong pH-dependent aqueous solubility, which must be experimentally verified. For definitive, formulation-relevant data, the shake-flask method for thermodynamic solubility is the required standard. For rapid, early-stage assessment and to diagnose potential issues in biological screening, high-throughput kinetic solubility assays provide invaluable information. By selecting the appropriate experimental protocol and adhering to safety guidelines, researchers can generate reliable data to guide compound selection, optimize assay conditions, and accelerate the development of new chemical entities.

References

- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/application/kinetic-solubility-assays-protocol/

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- BioDuro. ADME Solubility Assay. URL: https://www.bioduro-sundia.com/adme-solubility-assay/

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2l6087y1dx

- Protocols.io. In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-n2bvj61bblk5/v1

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. URL: https://www.researchgate.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb8exlx1/v1

- PubMed. In vitro solubility assays in drug discovery. URL: https://pubmed.ncbi.nlm.nih.gov/24859292/

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38205-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/

- Evotec. Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-library/downloads/posters-and-publications/p-002-005-thermodynamic-solubility-assay-2019-01.pdf

- Slideshare. solubility experimental methods.pptx. URL: https://www.slideshare.net/slideshow/solubility-experimental-methodspptx/251307044

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. URL: https://www.rheolution.com/application-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o

- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. URL: https://www.researchgate.

- PubChem. 3-Bromo-1H-pyrazol-5-amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/46179974

- PubChem. 3-Bromo-1-methyl-1H-pyrazole. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14948637

- ECHEMI. 3-broMo-1H-pyrazol-5-aMine SDS, 1203705-55-8 Safety Data Sheets. URL: https://www.echemi.com/sds/3-bromo-1h-pyrazol-5-amine-cas1203705-55-8.html

- Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/760390

- Solubility of Things. Pyrazole. URL: https://solubilityofthings.

- ChemicalBook. Pyrazole | 288-13-1. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6689669.htm

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. URL: https://www.chemicalbook.com/msds/500011-86-9_msds.htm

- Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL: https://jmedchem.springeropen.com/articles/10.1186/s13591-022-00014-4

- Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. URL: https://www.capotchem.com/msds/173841-05-9.html

- NIH National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125745/

- ResearchGate. Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. URL: https://www.researchgate.

- SynQuest Laboratories. 3-Bromo-1H-pyrazol-5-amine Safety Data Sheet. URL: https://www.synquestlabs.com/sds/3H30-9-1N

- PubChemLite. This compound. URL: https://pubchemlite.com/compound/3-bromo-1-methyl-1h-pyrazol-5-amine_CID_56965752

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. scispace.com [scispace.com]

- 13. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-bromo-1-methyl-1H-pyrazol-5-amine

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of pharmacologically active compounds.[1][2] Among these, 3-bromo-1-methyl-1H-pyrazol-5-amine represents a synthetically versatile building block where the precise arrangement of its substituents—bromo, methyl, and amine groups—critically dictates its reactivity and utility in drug design. This guide provides a comprehensive analysis of its molecular structure, moving from fundamental chemical identity to advanced spectroscopic and computational insights. We will explore the causality behind its structural features and the experimental methodologies required for its unambiguous characterization, offering a crucial resource for researchers in drug discovery and organic synthesis.

Chemical Identity and Nomenclature

To ensure clarity and precision, it is essential to define the compound's identity using standardized chemical nomenclature and identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₆BrN₃[3]

-

Molecular Weight: 176.015 g/mol [4]

-

CAS Number: 1357471-14-7[5]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| SMILES | CN1C(=CC(=N1)Br)N[3] |

| InChI | InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3[3] |

| InChIKey | VQKWFRBFTUZSDB-UHFFFAOYSA-N[3] |

The structure consists of a five-membered pyrazole ring, a heterocyclic aromatic system containing two adjacent nitrogen atoms. The numbering of the ring atoms follows IUPAC convention, starting with the substituted nitrogen as N1.

dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

// Atom nodes N1 [label="N1", pos="0,1.2!"]; N2 [label="N2", pos="-1,0.6!"]; C3 [label="C3", pos="-1,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1,-0.6!"]; Br [label="Br", pos="-2.2,-1.2!"]; C_Me [label="C", pos="0,2.4!"]; H_Me1 [label="H", pos="-0.5,3!"]; H_Me2 [label="H", pos="0.5,3!"]; H_Me3 [label="H", pos="0,3.4!"]; N_Amine [label="NH₂", pos="2.2,-1.2!"]; H4 [label="H", pos="0,-2!"];

// Invisible nodes for bond centering p1 [pos="0,0.3!", shape=point]; p2 [pos="-0.5,0!", shape=point]; p3 [pos="-0.5,-0.9!", shape=point]; p4 [pos="0.5,-0.9!", shape=point]; p5 [pos="0.5,0!", shape=point];

// Bonds N1 -- p1 [arrowhead=none]; p1 -- N2 [arrowhead=none]; N2 -- p2 [arrowhead=none]; p2 -- C3 [arrowhead=none]; C3 -- p3 [arrowhead=none]; p3 -- C4 [arrowhead=none]; C4 -- p4 [arrowhead=none]; p4 -- C5 [arrowhead=none]; C5 -- p5 [arrowhead=none]; p5 -- N1 [arrowhead=none]; C3 -- Br [arrowhead=none]; N1 -- C_Me [arrowhead=none]; C_Me -- H_Me1 [arrowhead=none]; C_Me -- H_Me2 [arrowhead=none]; C5 -- N_Amine [arrowhead=none]; C4 -- H4 [arrowhead=none]; } } Caption: IUPAC numbering of this compound.

Synthesis and Structural Elucidation Workflow

The confirmation of a molecular structure is not a single event but a systematic process. It begins with a targeted synthesis, followed by a suite of analytical techniques to verify that the desired molecule has been formed.

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];

// Nodes start [label="Starting Materials\n(e.g., β-Ketonitriles, Hydrazines)"]; synthesis [label="Chemical Synthesis\n(Cyclization, Bromination)"]; purification [label="Purification\n(Crystallization / Chromatography)"]; confirm [label="Structural Confirmation"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)"]; ms [label="Mass Spectrometry\n(HRMS)"]; ir [label="IR Spectroscopy"]; final [label="Verified Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> synthesis [label="Reaction"]; synthesis -> purification [label="Crude Product"]; purification -> confirm [label="Pure Compound"]; confirm -> {nmr, ms, ir} [arrowhead=none]; {nmr, ms, ir} -> final; } } Caption: General workflow for synthesis and structural confirmation.

While multiple synthetic routes to substituted 5-aminopyrazoles exist, a common strategy involves the cyclization of β-ketonitriles with hydrazine derivatives.[6] Subsequent regioselective bromination yields the target compound. A plausible, though not explicitly detailed in the literature for this exact molecule, synthetic pathway could involve reacting a suitable precursor with a brominating agent like N-bromosuccinimide (NBS). A patent describes the synthesis of the isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine, through a multi-step process starting from diethyl butynedioate and methylhydrazine, indicating the complexity that can be involved in achieving specific regiochemistry.[7]

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.[8] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and electronic nature of the molecule's framework.[9]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: Acquire spectra on a 300-500 MHz NMR spectrometer.

-

¹H NMR: Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Requires a greater number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.[8]

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

~5.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position (H4). Its chemical shift is influenced by the adjacent electron-donating amino group and the electron-withdrawing bromo and nitrogen atoms. A similar proton in 5-bromo-1-methyl-1H-pyrazol-3-amine appears at 5.66 ppm.[7]

-

~3.7 ppm (s, 3H): This singlet is assigned to the three equivalent protons of the N1-methyl group. Its position is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.

-

Broad singlet (2H): The two protons of the C5-amino group (NH₂) would likely appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary significantly depending on concentration and solvent.

Expected ¹³C NMR Spectrum: The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.

-

C5 (Amino-substituted carbon): Expected to be the most downfield of the ring carbons due to the direct attachment of the electronegative nitrogen atom.

-

C3 (Bromo-substituted carbon): The "heavy atom" effect of bromine will cause this carbon signal to appear significantly upfield.

-

C4: This carbon's chemical shift will be intermediate, influenced by its neighbors.

-

N1-CH₃: The methyl carbon will appear far upfield, typically in the 30-40 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula, offering definitive confirmation of the compound's identity.

Expected High-Resolution Mass Spectrum (HRMS):

-

Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).

-

Isotopic Pattern: This will result in two peaks of almost equal intensity at m/z values corresponding to [C₄H₆⁷⁹BrN₃]⁺ and [C₄H₆⁸¹BrN₃]⁺. This isotopic signature is a hallmark of a monobrominated compound.

-

Predicted m/z: For the [M+H]⁺ adduct, the predicted m/z values would be approximately 175.98178 for the ⁷⁹Br isotope and 177.97973 for the ⁸¹Br isotope.[3]

Advanced Structural Analysis

While spectroscopy provides the carbon-hydrogen framework, X-ray crystallography and computational modeling offer deeper insights into the precise three-dimensional arrangement and electronic properties.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] Although a crystal structure for this compound is not publicly available, analysis of related pyrazole structures reveals key expected features.[12][13]

-

Planarity: The pyrazole ring is expected to be essentially planar.

-

Bond Lengths: The C-Br bond length would be a key parameter to confirm the covalent attachment of bromine.

-

Intermolecular Interactions: In the solid state, the amino group is a potent hydrogen bond donor, and the pyrazole nitrogens are hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks (e.g., dimers, catemers) which dictate the crystal packing.[9][14]

Computational Modeling

In the absence of crystallographic data, Density Functional Theory (DFT) calculations can provide a highly accurate model of the molecule's geometry and electronic properties.[1][2]

-

Optimized Geometry: DFT calculations would predict bond lengths and angles that are typically in close agreement with experimental values.

-

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would show negative potential (red) around the electronegative nitrogen and bromine atoms and positive potential (blue) around the amino and methyl hydrogens, highlighting sites prone to electrophilic and nucleophilic attack, respectively. This is crucial for predicting reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The distribution of these orbitals would indicate that the electron-rich amino group and pyrazole ring are likely sites for electrophilic attack, while the electron-deficient regions are susceptible to nucleophilic attack.

Conclusion

The molecular structure of this compound is defined by a planar, aromatic pyrazole core functionalized with a methyl group at N1, a bromine atom at C3, and an amino group at C5. This specific arrangement of electron-donating (amine) and electron-withdrawing (bromo, ring nitrogens) groups creates a distinct electronic profile that governs its reactivity as a chemical building block. Its structure can be unambiguously confirmed through a combination of NMR spectroscopy, which elucidates the C-H framework, and mass spectrometry, which confirms the elemental composition and the presence of bromine via its characteristic isotopic pattern. Advanced techniques like X-ray crystallography and computational chemistry provide further, high-resolution detail on its 3D geometry and electronic landscape, which are invaluable for its application in the rational design of new therapeutic agents.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- This compound AG007NHP. Sobekbio Biosciences.

- 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974. PubChem.

- 2156990-61-1 | 3-(3-Bromo-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine. Moldb.

- 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637. PubChem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate.

- Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.

- 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. Sigma-Aldrich.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- 3-bromo-1H-pyrazol-5-amine | 950739-21-6. ChemicalBook.

- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.

- Thermophysical Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine. Chemcasts.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

- This compound. PubChemLite.

- 3-Bromo-1H-pyrazol-5-amine. Oakwood Chemical.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

- 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Amerigo Scientific.

- Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][8][15]triazines. NIH.

- 3-Bromo-1H-pyrazol-5-amine. LGC Standards.

- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate.

- 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9. ChemicalBook.

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.

- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC - NIH.

- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.

- 151049-87-5|3-Bromo-1-methyl-1H-pyrazole|BLD Pharm.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound [sobekbio.com]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

"reactivity of the amine group in 3-bromo-1-methyl-1H-pyrazol-5-amine"

An In-depth Technical Guide to the Reactivity of the Amine Group in 3-bromo-1-methyl-1H-pyrazol-5-amine

Foreword

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole core is a privileged structure, prized for its metabolic stability and versatile synthetic handles. The compound this compound represents a particularly valuable building block, offering multiple, distinct reaction sites that can be selectively addressed. This guide provides an in-depth exploration of the chemical reactivity centered on its 5-amino group, offering researchers and synthetic chemists a detailed roadmap for leveraging this moiety in complex molecule synthesis. We will dissect the electronic factors governing its behavior and provide field-proven protocols for its most critical transformations.

Electronic Architecture and Reactivity Landscape

To understand the reactivity of this compound, one must first appreciate the electronic interplay of its constituent parts. The pyrazole ring is an electron-rich aromatic heterocycle with two adjacent nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). In our target molecule, the substitution pattern profoundly influences the distribution of electron density and, consequently, the chemical behavior of the functional groups.

-

1-Methyl Group : The methyl group at the N1 position serves a crucial role: it prevents annular tautomerism, which would otherwise create a mixture of 3-bromo and 5-bromo isomers.[1][2] This "locking" of the core structure ensures regiochemical predictability in subsequent reactions.

-

3-Bromo Group : As a halogen, the bromine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). The net result is a slight deactivation of the ring towards electrophilic attack, but more importantly, it provides a key handle for palladium-catalyzed cross-coupling reactions.

-

5-Amine Group : The primary amino group is a powerful electron-donating group (+R effect). Its lone pair of electrons is delocalized into the pyrazole ring, significantly increasing the electron density, particularly at the C4 position. This makes the amine itself a potent nucleophile and a strong activating group for electrophilic substitution on the ring.[3][4][5]

This electronic arrangement establishes a clear hierarchy of nucleophilic centers. The exocyclic primary amino group is the most nucleophilic site, followed by the electron-rich C4 carbon. The pyridine-like N2 nitrogen possesses a lone pair in an sp² orbital and is the primary site of protonation, imparting basic character to the molecule.[1]

Figure 1: Key functional sites and electronic influences.

Core Reactivity of the 5-Amine Moiety

The high nucleophilicity of the 5-amino group dictates its primary reaction pathways, making it a reliable point for molecular elaboration.

A. Acylation and Sulfonylation

The most straightforward and robust transformation of the 5-amino group is its reaction with electrophilic acyl and sulfonyl sources. This reaction proceeds reliably due to the high electron density on the exocyclic nitrogen, which readily attacks the electrophilic carbon or sulfur center of acid chlorides, anhydrides, or sulfonyl chlorides.

The resulting amides and sulfonamides are often critical functionalities in bioactive molecules, improving properties such as cell permeability and metabolic stability. The transformation is typically high-yielding and serves as a self-validating system; failure of this reaction would point to significant issues with starting material purity or reagent integrity.

-

Reagent Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Electrophile Addition : While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

-

Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Figure 2: General workflow for the acylation of the amine group.

B. Diazotization and Sandmeyer-Type Reactions

As a primary aromatic amine, the 5-amino group can undergo diazotization to form a pyrazolediazonium salt. This transformation is a cornerstone of aromatic chemistry, converting the amine into an exceptionally versatile intermediate.[6] The diazonium moiety (-N₂⁺) is an excellent leaving group, facilitating its substitution by a wide array of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[7][8][9]

This pathway allows for the introduction of functionalities that are otherwise difficult to install directly, enabling, for example, the conversion of the 5-amino group into a halide (Cl, Br), a nitrile (CN), or a hydroxyl group.[10][11] This strategic conversion dramatically expands the synthetic utility of the original scaffold.

-

Diazonium Salt Formation : In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, approx. 3-4 eq) at 0 °C. While maintaining the temperature between 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is often visually indicated by a slight color change.

-

Copper Catalyst Preparation : In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%). Cool this solution to 0 °C.

-

Sandmeyer Reaction : Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification : Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude 3,5-dibromo-1-methyl-1H-pyrazole can be purified by column chromatography or distillation.

Figure 3: Pathway for diazotization and subsequent Sandmeyer bromination.

The Amine's Influence on Ring-Centered Reactivity

Beyond its own nucleophilicity, the 5-amino group exerts a powerful directing effect on the pyrazole ring itself, predisposing it to specific transformations.

A. Activation towards Electrophilic Aromatic Substitution

The strong electron-donating resonance from the 5-amino group massively increases the nucleophilicity of the C4 position. This makes the ring highly susceptible to attack by electrophiles. A prime example is the halogenation of the C4 position, which can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS).[12] This reaction is typically fast, selective, and high-yielding, providing a direct route to 3,4,5-trisubstituted pyrazoles.

-

Setup : Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition : Add N-chlorosuccinimide (NCS, 1.05 eq) to the solution in one portion at room temperature.

-

Reaction : Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS.

-

Work-up : Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any remaining halogenating agent, followed by water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, 4-chloro-3-bromo-1-methyl-1H-pyrazol-5-amine, can be purified by column chromatography.

B. Role in Palladium-Catalyzed Cross-Coupling

When performing cross-coupling reactions at the 3-bromo position, the 5-amino group is not an innocent bystander. Its presence must be carefully managed.

-

Suzuki-Miyaura Coupling : To form a C-C bond at the C3 position, the 3-bromo group is an ideal handle. However, the free amino group at C5 can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[13] To overcome this, robust catalyst systems employing sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the desired oxidative addition and reductive elimination steps while minimizing deleterious interactions with the amine.[13][14]

-

Buchwald-Hartwig Amination : This reaction can be viewed in two ways. First, the 5-amino group of our title compound can act as the nucleophile, coupling with a different aryl halide to form a di-heteroaryl amine.[15][16] Second, the 3-bromo group can be displaced by a different amine, leading to a 3,5-diaminopyrazole derivative. As with Suzuki coupling, catalyst selection is paramount to ensure efficient turnover and avoid side reactions.[17][18]

The following table summarizes a set of optimized conditions derived from studies on related electron-rich brominated heterocycles, which have proven effective in mitigating the challenges posed by a free amino group.[13]

| Parameter | Recommended Condition | Rationale |

| Catalyst | XPhosPdG2 or XPhosPdG3 (2-5 mol%) | Pre-catalyst is air-stable; bulky XPhos ligand accelerates reductive elimination and prevents amine coordination.[13] |

| Ligand | XPhos (4-10 mol%) | Additional ligand can be beneficial to maintain catalyst activity over the reaction course.[13] |

| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | A moderately strong inorganic base is typically effective and well-tolerated. |

| Solvent | 1,4-Dioxane/H₂O or THF/H₂O | Aqueous solvent mixtures are often crucial for dissolving the base and boronic acid. |

| Temperature | 80-110 °C (often with microwave irradiation) | Higher temperatures are needed to drive the coupling of these sometimes challenging substrates.[13] |

Conclusion and Outlook

The 5-amino group of this compound is a versatile and highly reactive handle. Its chemistry is dominated by its strong nucleophilicity and its powerful activating effect on the pyrazole ring. By understanding the electronic principles that govern its behavior, medicinal and synthetic chemists can strategically employ this functionality in a variety of high-value transformations, from simple acylations to complex, palladium-catalyzed cross-couplings and ring substitutions via diazotization. The protocols and insights provided in this guide serve as a foundational toolkit for researchers aiming to unlock the full synthetic potential of this important heterocyclic building block, paving the way for the discovery of novel chemical entities in drug development and beyond.

References

- CSIRO Publishing. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]

- ResearchGate. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Request PDF. [Link]

- National Institutes of Health (NIH). (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. [Link]